molecular formula C11H18N2O2 B13337717 2-(2-Methoxyphenyl)piperazine hydrate

2-(2-Methoxyphenyl)piperazine hydrate

Cat. No.: B13337717
M. Wt: 210.27 g/mol
InChI Key: FCRSYYWYWSYLCA-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)piperazine hydrate is an organic compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a methoxy group attached to the phenyl ring and a piperazine ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 2-(2-Methoxyphenyl)piperazine involves the reaction of 2-methoxyaniline with ethylene glycol in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization . Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, which leads to the formation of piperazine derivatives .

Industrial Production Methods

In industrial settings, the production of 2-(2-Methoxyphenyl)piperazine often involves large-scale reactions using optimized solvents and catalysts. For example, the addition reaction of 1-(2-methoxyphenyl)piperazine and oxetane catalyzed by Yb(OTf)3 in acetonitrile has been reported to yield high purity products .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various substituted piperazine derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

2-(2-Methoxyphenyl)piperazine hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)piperazine involves its interaction with neurotransmitter receptors, particularly the serotonin receptors. It acts as a ligand that binds to these receptors, modulating their activity and influencing neurotransmission. This interaction can lead to various physiological effects, including changes in mood and behavior .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)piperazine: Similar in structure but lacks the hydrate form.

    2-(2-Hydroxyphenyl)piperazine: Contains a hydroxy group instead of a methoxy group.

    1-(2-Chlorophenyl)piperazine: Contains a chlorine atom instead of a methoxy group.

Uniqueness

2-(2-Methoxyphenyl)piperazine hydrate is unique due to its specific substitution pattern and the presence of the hydrate form, which can influence its solubility and reactivity. This makes it particularly useful in certain chemical and biological applications where these properties are advantageous .

Properties

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

2-(2-methoxyphenyl)piperazine;hydrate

InChI

InChI=1S/C11H16N2O.H2O/c1-14-11-5-3-2-4-9(11)10-8-12-6-7-13-10;/h2-5,10,12-13H,6-8H2,1H3;1H2

InChI Key

FCRSYYWYWSYLCA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2CNCCN2.O

Origin of Product

United States

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